Ciproxifan hydrochloride

Species selectivity H3 receptor binding Rodent model optimization

Ciproxifan hydrochloride (FUB-359 hydrochloride) is an imidazole-containing competitive antagonist and inverse agonist at the histamine H3 receptor (H3R). The compound exhibits pronounced species-specific pharmacology, with sub-nanomolar affinity at rodent H3R (rat Ki = 0.4–6.2 nM; mouse Ki = 0.5–0.8 nM) but only moderate affinity at human H3R (Ki = 46–180 nM).

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79 g/mol
CAS No. 1049741-81-2
Cat. No. B1663369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiproxifan hydrochloride
CAS1049741-81-2
SynonymsCyclopropyl[4-[3-(1H-imidazol-4-yl)propoxyl]phenyl]-methanone hydrochloride
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl
InChIInChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H
InChIKeyPWAPSKMHZQQTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ciproxifan Hydrochloride (CAS 1049741-81-2): Procurement-Ready Histamine H3 Receptor Antagonist for Rodent CNS Research


Ciproxifan hydrochloride (FUB-359 hydrochloride) is an imidazole-containing competitive antagonist and inverse agonist at the histamine H3 receptor (H3R) [1]. The compound exhibits pronounced species-specific pharmacology, with sub-nanomolar affinity at rodent H3R (rat Ki = 0.4–6.2 nM; mouse Ki = 0.5–0.8 nM) but only moderate affinity at human H3R (Ki = 46–180 nM) [2]. This species selectivity fundamentally defines its research utility: ciproxifan hydrochloride is optimally suited for rodent models of cognition, attention, and neurological disorders, not for human target validation [3].

Rodent H3 receptor pathway studies Sub-nanomolar rodent affinity reported; human H3R affinity ~10–450× lower
Cognition and attention research models Reported use in APP Tg2576, five-choice serial reaction time task
Species-selectivity context Optimized for rodent target engagement; not intended for human H3R validation

Why Ciproxifan Hydrochloride Cannot Be Substituted with Other H3 Antagonists


Generic substitution among histamine H3 receptor antagonists is scientifically unsound due to three non-interchangeable variables: species-dependent receptor affinity, inverse agonist efficacy, and off-target liability profiles. Ciproxifan hydrochloride displays an affinity gap of up to 450-fold between rodent and human H3 receptors [1], rendering cross-species extrapolation invalid. Unlike the clinical-stage inverse agonist pitolisant (Ki = 0.16 nM at human H3R), ciproxifan's moderate human receptor affinity makes it unsuitable for human target engagement studies but ideal for rodent models where it has been extensively validated [2]. Furthermore, ciproxifan exhibits reversible monoamine oxidase (MAO) inhibition—a polypharmacology absent in many alternative H3 antagonists—which may confound interpretation if not accounted for [3].

Ciproxifan HCl Pitolisant / human-optimized H3 antagonists
Species affinity Rodent-preferring profile (Ki ~0.4–6 nM) vs. human-optimized affinity (Ki ~0.16 nM); cross-species extrapolation may not transfer.
Inverse agonism Lower intrinsic inverse agonist efficacy than pitolisant; may alter basal signaling tone interpretation in constitutive activity models.
Off-target liability Reversible MAO-A/B inhibition (IC50 ~2–12 µM) absent in many H3 antagonists; polypharmacology may confound high-dose behavioral readouts.

Quantitative Differentiators for Ciproxifan Hydrochloride: Head-to-Head and Cross-Study Comparative Evidence


Species-Selective H3 Receptor Affinity: Ciproxifan Hydrochloride vs. Pitolisant Hydrochloride

Ciproxifan hydrochloride demonstrates an unprecedented species-selectivity gap between rodent and human H3 receptors that is not observed with pitolisant hydrochloride. At rodent H3R (rat and mouse), ciproxifan exhibits sub-nanomolar affinity (Ki = 0.4–6.2 nM), whereas affinity at human H3R is substantially weaker (Ki = 46–180 nM), representing a 10- to 450-fold difference [1]. In contrast, pitolisant hydrochloride maintains potent affinity at human H3R (Ki = 0.16 nM) and only a modest (~6-fold) reduction at rodent H3R [2]. This species-selectivity profile makes ciproxifan hydrochloride the preferred choice for rodent CNS studies but excludes it from human target validation applications where pitolisant would be appropriate.

Species-Selective H3R Affinity
Cross-study comparable
Ciproxifan: rodent Ki 0.4–6.2 nM, human Ki 46–180 nM Pitolisant: human Ki 0.16 nM, rodent ~6× shift
Species-selectivity assay context; rodent-optimized profile supports rodent CNS studies.
Radioligand binding with [3H]-Nα-methylhistamine or [125I]iodoproxyfan.
Species selectivity H3 receptor binding Rodent model optimization

Inverse Agonist Efficacy: Ciproxifan Hydrochloride vs. Pitolisant Hydrochloride

In functional assays measuring inverse agonist activity at constitutively active H3 receptors, pitolisant hydrochloride demonstrates significantly greater intrinsic efficacy than ciproxifan hydrochloride. At the recombinant human H3 receptor, pitolisant functions as an inverse agonist with an EC50 value of 1.5 nM and exhibits intrinsic activity approximately 50% higher than that of ciproxifan [1]. This difference in inverse agonist efficacy translates to differential modulation of basal receptor signaling tone, which may be relevant for experimental designs comparing neutral antagonism versus inverse agonism.

Inverse Agonist Efficacy
Head-to-head
Pitolisant ~1.5× higher inverse agonist intrinsic activity vs. ciproxifan at recombinant human H3R; EC50 1.5 nM.
Inverse agonism assay context; differential basal tone modulation may influence constitutive activity models.
Inverse agonism Constitutive activity Functional selectivity

Receptor Selectivity Profile: Ciproxifan Hydrochloride vs. Class Baseline

Ciproxifan hydrochloride displays at least three orders of magnitude (≥1,000-fold) lower potency at various aminergic receptors compared to its H3 receptor activity [1]. Detailed selectivity profiling across ten receptor subtypes yielded the following pKi values: H3 (9.3), H2 (4.9), H1 (4.6), muscarinic M3 (5.5), adrenergic α1D (5.4), adrenergic β1 (4.9), serotonin 5-HT1B (<5.0), 5-HT2A (4.8), 5-HT3 (<5.5), and 5-HT4 (<5.7) [2]. This corresponds to a selectivity window of >1,000-fold for most off-targets. Notably, ciproxifan exhibits low apparent affinity for hERG and does not produce significant cardiac ion channel liability at pharmacologically relevant concentrations (IC50 > 10 μM in patch clamp assays) [3].

Receptor Selectivity
Class-level inference
H3 pKi 9.3; nearest off-target pKi 5.5 (M3). ΔpKi = 3.8 (>6,000-fold selectivity).
Selectivity profiling context; supports H3-mediated interpretation of in vivo effects.
Displacement assays across 10 receptor subtypes.
Receptor selectivity Off-target screening Polypharmacology

Oral Bioavailability and Brain Penetration: Ciproxifan Hydrochloride in Rodents

Ciproxifan hydrochloride demonstrates robust oral bioavailability in mice, with a calculated F value of 62% following a single oral dose of 1 mg/kg compared to intravenous administration [1]. The compound achieves a maximal plasma concentration (Cmax) of 420 nM in mice after oral dosing . Brain penetration is supported by functional pharmacodynamic endpoints: oral ciproxifan hydrochloride administration enhances histamine turnover in mouse brain by approximately 100%, with an ED50 of 0.14 mg/kg p.o. for increasing tele-methylhistamine levels [2]. Additionally, the compound shows favorable brain-to-plasma partitioning characteristics (LogBB = 1.24 ± 0.07), confirming efficient blood-brain barrier penetration [3].

Oral Bioavailability & Brain Penetration
Supporting evidence
F = 62%; Cmax 420 nM; brain t-MeHA ED50 0.14 mg/kg p.o.; LogBB 1.24.
PK-PD relationship context; reported oral dosing range 0.15–3 mg/kg for CNS target engagement.
Mouse radioreceptor assay; brain tele-methylhistamine biomarker.
Oral bioavailability Pharmacokinetics Brain penetration

Monoamine Oxidase Inhibition: A Polypharmacology Feature of Ciproxifan Hydrochloride

Ciproxifan hydrochloride reversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) isoforms at micromolar concentrations. The IC50 values are 11 μM for human MAO-A, 2 μM for human MAO-B, 12 μM for rat MAO-A, and 3 μM for rat MAO-B, indicating a modest preference for the MAO-B isoform in both species [1]. This MAO inhibitory activity is reversible and distinct from the compound's primary H3 receptor pharmacology. The micromolar potency means that MAO inhibition is unlikely to contribute to effects at typical behavioral doses (0.15–3 mg/kg), but may become relevant at higher doses (>10 mg/kg) where brain concentrations could approach the IC50 range [2].

MAO Inhibition
Data to verify
Human MAO-B IC50 2 µM, MAO-A IC50 11 µM; rat MAO-B IC50 3 µM, MAO-A IC50 12 µM.
Polypharmacology context; may become relevant at doses >10 mg/kg. Requires model-specific review.
Reversible inhibition confirmed by dilution recovery.
Monoamine oxidase inhibition Polypharmacology Off-target activity

In Vivo Behavioral Efficacy: Ciproxifan Hydrochloride in APP Tg2576 Alzheimer's Model

In the APP Tg2576 transgenic mouse model of Alzheimer's disease, daily ciproxifan hydrochloride treatment normalized locomotor hyperactivity and cognitive deficits to levels indistinguishable from wild-type controls. Specifically, ciproxifan-treated APP Tg2576 mice showed activity levels that did not differ from wild-type mice (whereas saline-treated APP Tg2576 mice displayed significantly greater locomotor activity) [1]. In the Morris water maze, ciproxifan-treated APP Tg2576 mice exhibited escape latencies indistinguishable from controls, compared to significantly longer escape latencies in saline-treated APP Tg2576 mice [2]. In the object recognition task, acute treatment with ciproxifan hydrochloride (3.0 mg/kg) reversed the significant impairment observed in APP Tg2576 mice [3].

Behavioral Efficacy in APP Tg2576
Model-response context
Ciproxifan (3 mg/kg) restored locomotor, water maze, and object recognition performance to wild-type levels vs. saline-treated Tg2576.
Reported model-response endpoint context; supports cognitive rescue study design in transgenic Alzheimer's models.
No change in amyloid-β levels reported.
Alzheimer's disease Cognitive enhancement Transgenic mouse model

Optimal Research Applications for Ciproxifan Hydrochloride Based on Quantitative Evidence


Rodent Behavioral Pharmacology: Attention and Vigilance Studies

Ciproxifan hydrochloride is validated for rodent attention studies using the five-choice serial reaction time task. At 3 mg/kg i.p., ciproxifan hydrochloride improves response accuracy specifically under challenging conditions (0.25 sec stimulus duration), demonstrating attentional enhancement without non-specific motor effects [1]. The compound's 62% oral bioavailability and brain ED50 of 0.14 mg/kg for histamine turnover provide a well-defined dosing window for behavioral pharmacology [2].

Transgenic Alzheimer's Disease Models: Cognitive Rescue Studies

Based on the Bardgett et al. (2011) study in APP Tg2576 mice, ciproxifan hydrochloride (3.0 mg/kg) effectively normalizes hyperactivity, spatial learning deficits, and recognition memory impairments in this validated Alzheimer's disease model [1]. The compound does not alter amyloid-beta levels, indicating its cognitive benefits derive from H3 receptor-mediated enhancement of cholinergic and histaminergic neurotransmission rather than amyloid modulation [2].

Species-Specific H3 Receptor Pharmacology: Rodent-Only Target Engagement

Investigators requiring rodent-specific H3 receptor engagement should prioritize ciproxifan hydrochloride over pitolisant hydrochloride or other human-optimized H3 antagonists. Ciproxifan's 10- to 450-fold higher affinity at rodent versus human H3R makes it uniquely suited for mouse and rat studies, but inappropriate for human receptor validation [1]. This species selectivity should be explicitly documented in methods sections to ensure experimental reproducibility and appropriate interpretation.

Polypharmacology Research: Dual H3R Antagonism and MAO-B Inhibition

For research programs investigating dual-target ligands in neurological disorders, ciproxifan hydrochloride serves as a tool compound with combined H3 receptor antagonism/inverse agonism (IC50 = 9.2 nM) and reversible MAO-B inhibition (IC50 = 2–3 μM) [1]. At behavioral doses, H3R effects predominate; at higher doses (>10 mg/kg), MAO inhibition may contribute to neurochemical outcomes. This polypharmacology makes ciproxifan a reference compound for evaluating dual H3R/MAO targeting strategies [2].

Application
Selection Property
Validation Focus
Rodent attention and vigilance studies
Rodent H3R species-selectivity profile
Attentional response accuracy under challenge conditions
Transgenic Alzheimer's cognitive rescue models
Reported model-response normalization in APP Tg2576
Spatial learning and recognition memory endpoint review
Rodent-specific H3R target engagement
High rodent vs. human affinity gap
Species-matched receptor binding and pharmacodynamic confirmation
Dual H3R/MAO-B polypharmacology research
Combined H3R antagonism and reversible MAO-B inhibition
MAO contribution assessment at elevated dose ranges

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